Product packaging for 2-(Difluoromethyl)-5-phenyl-1,3-thiazole(Cat. No.:)

2-(Difluoromethyl)-5-phenyl-1,3-thiazole

Cat. No.: B13189393
M. Wt: 211.23 g/mol
InChI Key: ORNIZBFUAYLCJC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-phenyl-1,3-thiazole (CAS 1423026-60-1) is a small molecule with the molecular formula C11H7F2NO2S and a molecular weight of 255.24 g/mol . It features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous FDA-approved drugs . The difluoromethyl group at the 2-position is a key structural feature, as the introduction of fluorine atoms can significantly alter a compound's electronic properties, metabolic stability, and bioavailability, making it a valuable modification in agrochemical and pharmaceutical research . This specific substitution pattern on the thiazole ring makes it a versatile key intermediate and building block for the synthesis of more complex molecules. Researchers can utilize this compound in the exploration and development of new therapeutic agents. Thiazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . The compound is intended for research and development purposes only and is not for diagnostic or therapeutic uses. It should be handled by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2NS B13189393 2-(Difluoromethyl)-5-phenyl-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2NS

Molecular Weight

211.23 g/mol

IUPAC Name

2-(difluoromethyl)-5-phenyl-1,3-thiazole

InChI

InChI=1S/C10H7F2NS/c11-9(12)10-13-6-8(14-10)7-4-2-1-3-5-7/h1-6,9H

InChI Key

ORNIZBFUAYLCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C(F)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Difluoromethyl 5 Phenyl 1,3 Thiazole and Its Derivatives

Retrosynthetic Analysis of the 2-(Difluoromethyl)-5-phenyl-1,3-thiazole Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several logical bond disconnections that inform potential forward synthetic routes. The primary disconnections involve breaking the bonds forming the thiazole (B1198619) ring and separating the difluoromethyl and phenyl substituents from the heterocyclic core.

One common approach is to disconnect the C2-N3 and C4-C5 bonds of the thiazole ring. This leads back to a thioamide-containing precursor and an α-halocarbonyl compound, which is the basis of the well-established Hantzsch thiazole synthesis. nih.govencyclopedia.pubsynarchive.com Alternatively, disconnection at the N3-C4 and C2-S1 bonds suggests a pathway originating from an appropriately substituted acylamino ketone, characteristic of the Gabriel synthesis. encyclopedia.pubwikipedia.org A third disconnection strategy, breaking the C5-S1 and N3-C4 bonds, points towards the Cook-Heilbron synthesis, which utilizes α-aminonitriles and a source of the C-S fragment. nih.govwikipedia.org

The difluoromethyl group at the C2 position can be envisioned as being installed either through the use of a difluoromethyl-containing starting material (a building block approach) or by direct difluoromethylation of a pre-formed thiazole ring. digitellinc.comrsc.org Similarly, the phenyl group at the C5 position can be introduced via a phenyl-substituted building block or through cross-coupling reactions on a functionalized thiazole core.

Established and Emerging Synthetic Routes to this compound

The forward synthesis of this compound and its derivatives leverages a combination of classical heterocyclic chemistry and modern synthetic methodologies.

The construction of the 1,3-thiazole core is a cornerstone of the synthesis of the target molecule. Several named reactions are routinely employed for this purpose. nih.govencyclopedia.pubnih.govscholaris.ca

Hantzsch Thiazole Synthesis: This is one of the most widely used methods for thiazole synthesis and involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govencyclopedia.pubsynarchive.com For the synthesis of the target molecule, this would typically involve the reaction of a 2-halo-1-phenylethanone derivative with difluoroacetylthioamide. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. nih.gov The conditions for Hantzsch synthesis can be varied, including the use of acidic or basic catalysts. rsc.org

Gabriel Synthesis: This method involves the cyclization of an α-acylaminocarbonyl compound, typically using a phosphorus pentasulfide as a thionating agent. encyclopedia.pubwikipedia.org While less common than the Hantzsch synthesis, it provides an alternative route to the thiazole core.

Cook-Heilbron Synthesis: This approach leads to the formation of 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents. nih.govwikipedia.org This method is particularly useful for introducing an amino group at the 5-position, which can then be further functionalized.

A summary of these classical thiazole syntheses is presented below:

Synthesis MethodKey ReactantsKey Bond FormationsReference
Hantzsch Synthesisα-Halocarbonyl, ThioamideC-S and C-N nih.govencyclopedia.pubsynarchive.com
Gabriel Synthesisα-AcylaminocarbonylC-S and C-N encyclopedia.pubwikipedia.org
Cook-Heilbron Synthesisα-Aminonitrile, Dithioacid/CS2C-S and C-N nih.govwikipedia.org

The incorporation of the difluoromethyl (CF2H) group is a critical step that imparts unique electronic properties to the final molecule. eurekalert.org This can be achieved through various strategies, including direct functionalization of the thiazole ring or by using difluoromethylated building blocks. digitellinc.comrsc.org

Direct C-H difluoromethylation of heteroaromatics has emerged as a powerful tool in medicinal chemistry. rsc.org For the 1,3-thiazole core, this typically involves the generation of a difluoromethyl radical that can then attack the electron-deficient C2 position of the thiazole ring. pharmaguideline.com Various reagents and conditions have been developed for this purpose. Copper-mediated C-H difluoromethylation under oxidative conditions has been reported for a range of heterocycles, including thiazoles. rsc.org

Visible-light photoredox catalysis has provided mild and efficient methods for the generation of difluoromethyl radicals from stable precursors. nih.govnih.govbohrium.com Reagents such as difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br–) can serve as a source of the CF2H radical upon irradiation in the presence of a suitable photocatalyst. nih.gov This radical can then engage in reactions with the thiazole core. Another approach involves the use of difluorobromoacetic acid as a difluorocarbene precursor under visible-light photocatalysis. lookchem.com These methods offer the advantage of mild reaction conditions and high functional group tolerance. nih.gov

A selection of reagents used in difluoromethylation is shown in the table below:

ReagentMethodReference
Difluoromethyltriphenylphosphonium bromideVisible-light photoredox catalysis nih.gov
Difluorobromoacetic acidVisible-light photoredox catalysis lookchem.com
TMSCF2H (with CuCN)Copper-mediated C-H difluoromethylation rsc.org

The phenyl group at the C5 position of the thiazole ring is typically introduced by using a phenyl-substituted starting material in the ring-forming reaction. nih.gov For instance, in the Hantzsch synthesis, a 2-halo-1-phenylethanone would serve as the precursor to the C4-C5-phenyl fragment of the final product. The electronic properties of the final compound can be modulated by using substituted phenylethanones, allowing for the introduction of various functional groups on the phenyl ring. nih.gov The presence and position of substituents on the phenyl ring can be crucial for the biological activity of the resulting thiazole derivatives. nih.gov

Introduction of the Difluoromethyl Group onto the 1,3-Thiazole Core [1, 2, 5, 7, 8, 12, 37]

Advanced Catalytic Approaches in the Synthesis of this compound Analogs

The construction of the this compound scaffold and its derivatives heavily relies on advanced catalytic systems that enable precise C-H, C-C, and C-CF2H bond formations. These methods offer significant advantages over classical techniques, including milder reaction conditions, higher yields, and improved functional group tolerance. Key catalytic strategies include palladium-catalyzed cross-coupling, copper-catalyzed difluoromethylation, and visible-light photoredox catalysis.

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in forming the C5-aryl bond on the thiazole ring through direct C-H arylation. nih.govresearchgate.net This approach allows for the coupling of a pre-formed 2-(difluoromethyl)thiazole (B2828596) with an aryl halide. Regioselectivity is a critical aspect, and the choice of ligands and bases can direct the arylation to the desired C5 position. nih.gov For instance, a catalytic system comprising a palladium source, a phosphine (B1218219) ligand like PPh3, and a base such as sodium tert-butoxide (NaOtBu) has been shown to effectively promote C2-arylation, while different ligand/base combinations can favor the C5 position. nih.gov

Copper-Catalyzed Difluoromethylation: Copper catalysis is a prominent method for introducing the difluoromethyl group onto heterocyclic systems. nih.govresearchgate.net These reactions often utilize reagents like bromodifluoroacetate (BrCF2CO2Et) as the difluoromethyl source. Copper catalysts, through a single-electron transfer (SET) mechanism, can generate difluoromethyl radicals that subsequently add to the heterocycle. This method has been successfully applied to various nitrogen- and sulfur-containing heterocycles, including imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov

Visible-Light Photoredox Catalysis: As a powerful tool in modern organic synthesis, visible-light photoredox catalysis provides a mild and efficient pathway for generating radical species. acs.orgrsc.org In the context of synthesizing difluoromethylated thiazoles, a photocatalyst (e.g., Ru(bpy)3]2+ or an organic dye) is excited by visible light and initiates a single-electron transfer process with a difluoromethyl source, such as sodium difluoromethanesulfinate (CF2HSO2Na) or difluoromethyl heteroaryl-sulfones. nih.govmdpi.comresearchgate.net This generates a difluoromethyl radical (•CF2H) which can then be trapped by a thiazole precursor in a C-H functionalization reaction. This approach is particularly valuable for its operational simplicity and its ability to proceed under ambient temperature, obviating the need for harsh reagents or high-energy inputs. nih.gov

Table 1: Overview of Advanced Catalytic Approaches
Catalytic SystemReaction TypeTypical Catalyst/ReagentsKey FeaturesReference
Palladium CatalysisDirect C-H ArylationPd(OAc)₂, PPh₃, NaOᵗBu or K₃PO₄Forms the C5-phenyl bond; regioselectivity is controlled by ligands and bases. nih.gov
Copper CatalysisC-H DifluoromethylationCuI, BrCF₂CO₂EtEffective for introducing the CF₂H group onto various heterocycles. nih.gov
Photoredox CatalysisRadical Difluoromethylationfac-Ir(ppy)₃ or Rose Bengal, CF₂HSO₂Na, Visible LightMild, radical-based C-H functionalization under ambient conditions. nih.govmdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. nih.govresearchgate.netosi.lv

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key green technology that significantly accelerates chemical reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating. nih.gov The Hantzsch thiazole synthesis, a cornerstone reaction for forming the thiazole ring, can be efficiently conducted under microwave conditions. nih.govresearchgate.net This technique reduces reaction times from hours to minutes and often allows for solvent-free conditions, further enhancing its environmental credentials. bepls.com

Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a central tenet of green chemistry. For thiazole synthesis, solvents like water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been successfully employed. bepls.commdpi.com These solvents are often non-flammable, have low toxicity, and can sometimes be recycled. Furthermore, the use of recyclable or biodegradable catalysts, including biocatalysts, is a growing area of interest. nih.govosi.lv

Flow Chemistry: Continuous flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processing. mdpi.com Reactions are performed by pumping reagents through a heated tube or microreactor. This technology allows for precise control over reaction parameters, rapid optimization, and the safe handling of hazardous reagents or reactive intermediates. Flow chemistry has been applied to the synthesis of various fluorinated heterocycles, demonstrating its potential for the sustainable production of complex pharmaceutical intermediates. mdpi.com

Biocatalysis: While still an emerging field for the synthesis of fluorinated heterocyles, biocatalysis represents a frontier in green chemistry. researchgate.net Enzymes, such as engineered ene reductases or aldolases, can catalyze reactions with exceptional stereoselectivity under mild, aqueous conditions. wpmucdn.comnih.govchemrxiv.org The application of biocatalysis to the synthesis of fluorinated building blocks showcases a sustainable pathway to chiral, biologically active molecules.

Table 2: Comparison of Green Synthesis Techniques for Thiazole Derivatives
TechniquePrincipleAdvantagesReference
Microwave-Assisted SynthesisRapid heating via dielectric polarization.Dramatically reduced reaction times; improved yields; potential for solvent-free reactions. nih.govbepls.com
Green SolventsUse of water, PEG, or ionic liquids instead of volatile organic compounds.Reduced toxicity and environmental pollution; enhanced safety; potential for solvent recycling. mdpi.com
Flow ChemistryContinuous processing in a microreactor.Enhanced safety and scalability; precise control over reaction conditions; efficient mixing. mdpi.commdpi.com
BiocatalysisUse of enzymes as catalysts.High selectivity (enantio-, regio-); mild, aqueous reaction conditions; environmentally benign. wpmucdn.comnih.gov

Total Synthesis and Analog Preparation of Substituted this compound Derivatives

The total synthesis of substituted this compound derivatives involves multi-step sequences designed to construct the core heterocycle and introduce desired functional groups onto the phenyl ring or other positions. A convergent approach, where different fragments of the molecule are synthesized separately before being combined, is often employed to maximize efficiency.

A foundational strategy for constructing the 5-phenylthiazole (B154837) core is the Hantzsch thiazole synthesis. nih.govnih.gov This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. To prepare a this compound analog, the key precursors would be a 2-halo-1-phenylethanone derivative and difluoromethylthioamide.

A general synthetic route can be outlined as follows:

Preparation of Precursors: A substituted 2-bromoacetophenone (B140003) is prepared from the corresponding substituted acetophenone. This allows for the introduction of various substituents (e.g., fluoro, chloro, methyl) onto the phenyl ring at the C5 position of the final thiazole.

Hantzsch Cyclization: The substituted 2-bromoacetophenone is then reacted with a thioamide, such as difluoromethylthioamide, in a suitable solvent like ethanol. This condensation and subsequent cyclization directly forms the substituted this compound ring system. nih.gov

Further Functionalization: The resulting thiazole can undergo further chemical modifications if necessary, although the Hantzsch synthesis often provides a direct route to the target analogs.

This modular approach allows for the synthesis of a library of compounds by varying the substitution pattern on the phenyl ring of the α-haloketone or by using different thioamides. This is crucial for structure-activity relationship (SAR) studies in drug discovery. mdpi.comresearchgate.net

Table 3: Examples of Precursors for Substituted Analog Synthesis via Hantzsch Reaction
α-Haloketone PrecursorThioamide PrecursorResulting Thiazole AnalogReference
2-Bromo-1-(4-fluorophenyl)ethanoneThiosemicarbazide4-(4-Fluorophenyl)-1,3-thiazol-2-amine derivatives nih.gov
2-Bromo-1-phenylethanoneN-ArylthioureasN,5-Diaryl-1,3-thiazol-2-amine derivatives researchgate.net
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaComplex polycyclic thiazole derivatives nih.gov
2-Bromo-4'-substituted acetophenonesThioureido acidThiazole derivatives with β-amino acid moieties nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Difluoromethyl 5 Phenyl 1,3 Thiazole

Electrophilic and Nucleophilic Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with distinct regions of electron density, making it susceptible to both electrophilic and nucleophilic attacks. The nitrogen atom at position 3 possesses a lone pair of electrons, rendering it basic and prone to protonation or alkylation. pharmaguideline.com The sulfur atom at position 1 acts as an electron donor through resonance. pharmaguideline.com

In the thiazole (B1198619) ring, the C2 position is the most electron-deficient, followed by the C4 position, while the C5 position is comparatively electron-rich. pharmaguideline.com This distribution of electron density governs the regioselectivity of substitution reactions.

Electrophilic Substitution: Electrophilic attack on the thiazole ring generally occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.com However, the presence of the electron-withdrawing difluoromethyl group at C2 would further deactivate the ring towards electrophilic substitution, making such reactions less favorable. When the C5 position is already substituted, as in 2-(difluoromethyl)-5-phenyl-1,3-thiazole, electrophilic attack on the phenyl ring becomes more likely, depending on the reaction conditions. Common electrophilic substitution reactions for thiazoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Substitution: The electron-deficient C2 position is the primary site for nucleophilic attack. pharmaguideline.com The presence of the difluoromethyl group at this position can influence the feasibility of nucleophilic substitution. Strong nucleophiles are typically required to displace groups at the C2, C4, or C5 positions. pharmaguideline.com Quaternization of the ring nitrogen increases the acidity of the C2-hydrogen, facilitating its removal by a base and subsequent reaction with electrophiles. pharmaguideline.com

Transformations Involving the Difluoromethyl Group of this compound

The difluoromethyl (CF2H) group is a key functional moiety that imparts unique properties to the molecule and can undergo various transformations.

The C-H bond in the difluoromethyl group can be a source of difluoromethyl radicals (•CF2H) under appropriate conditions. These radicals can then participate in a variety of synthetic transformations. For instance, visible-light-induced redox catalysis can generate difluoromethyl radicals from suitable precursors, which then react with heterocyclic compounds. nih.gov While specific studies on the radical reactions of this compound are not extensively detailed in the provided context, analogous systems suggest that such pathways are plausible for C-C bond formation and other derivatizations. A radical pathway is often implicated in reactions involving difluoromethylation. nih.gov

As previously mentioned, the C2, C4, and C5 positions of the thiazole ring can undergo substitution reactions.

C2 Position: Nucleophilic substitution is most common at this position. The difluoromethyl group itself is generally stable and not easily displaced. However, reactions can be engineered to modify the thiazole ring, leaving the CF2H group intact.

C4 and C5 Positions: Electrophilic substitution is favored at the C5 position. pharmaguideline.com In this compound, the C5 position is already occupied by a phenyl group. Further substitution on the thiazole ring would likely occur at the C4 position, though this is less favorable than at C5. Alternatively, electrophilic substitution can occur on the appended phenyl ring. The specific site of substitution on the phenyl ring (ortho, meta, or para) would be directed by the electronic properties of the thiazole ring system.

Table 1: Regioselectivity of Reactions on the Thiazole Ring

PositionType of Reaction FavoredInfluence of Substituents
C2 Nucleophilic SubstitutionThe electron-withdrawing difluoromethyl group enhances the electrophilicity of this carbon.
C4 Electrophilic/Nucleophilic SubstitutionLess reactive than C2 for nucleophilic attack and C5 for electrophilic attack.
C5 Electrophilic SubstitutionThe phenyl group occupies this position, directing further substitutions to the phenyl ring or C4.
N3 Protonation/AlkylationThe lone pair on the nitrogen atom makes it a basic center.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Thiazole derivatives are known to participate in such reactions. rsc.org For this compound, cross-coupling reactions could potentially occur at several sites:

C-H Activation: Direct C-H activation of the thiazole ring (likely at the C4 position) or the phenyl ring, followed by coupling with a suitable partner (e.g., an aryl halide), is a possible transformation. Palladium catalysts are frequently employed for such reactions. rsc.orgmdpi.com

Coupling of Halogenated Derivatives: If a halogen atom is introduced onto the thiazole or phenyl ring, it can serve as a handle for classic cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.

While specific examples for this compound are not provided, the general reactivity of thiazoles in palladium-catalyzed reactions is well-established. rsc.org These reactions typically involve an oxidative addition of the palladium catalyst to a C-X bond (where X is a halide or triflate) or C-H bond, followed by transmetalation and reductive elimination to afford the coupled product.

Heterocyclic Ring Opening and Rearrangement Mechanisms of this compound

Thiazole rings can undergo ring-opening and rearrangement reactions under certain conditions, although they are generally stable aromatic systems. researchgate.net For instance, treatment of some benzothiazoles with nucleophiles can lead to an S-difluoromethylation-ring-opening elimination tandem reaction. cas.cn While this specific reaction was observed with a benzothiazole (B30560) system, it highlights the potential for the thiazole ring to undergo cleavage. The mechanism of such reactions can be complex, potentially involving intermediates that lead to the formation of acyclic products or rearranged heterocyclic systems.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is not extensively documented in the provided search results. However, general principles can be applied.

Photochemical Reactivity: Aromatic and heterocyclic compounds can undergo various photochemical reactions, including cycloadditions and rearrangements, upon absorption of UV light. wikipedia.org The presence of the phenyl and thiazole rings suggests potential for photochemical transformations, although specific pathways would need experimental verification.

Electrochemical Reactivity: The thiazole ring can be either oxidized or reduced electrochemically. The difluoromethyl group, being electron-withdrawing, would make the molecule more difficult to oxidize and easier to reduce compared to an unsubstituted analog. The specific redox potentials would be influenced by the solvent and supporting electrolyte used.

Table 2: Summary of Potential Reactions

Reaction TypePotential Site(s) of ReactionKey Features
Electrophilic Substitution C4 of thiazole, Phenyl ringDeactivated thiazole ring due to CF2H group.
Nucleophilic Substitution C2 of thiazole (if a leaving group is present)C2 is the most electron-deficient carbon.
Radical Reactions Difluoromethyl groupGeneration of •CF2H radical for further reactions.
Palladium-Catalyzed Cross-Coupling C4-H, Phenyl C-H, or C-X bondsVersatile method for C-C and C-heteroatom bond formation.
Ring Opening/Rearrangement Thiazole ringCan occur under specific nucleophilic conditions.

Advanced Computational and Theoretical Studies of 2 Difluoromethyl 5 Phenyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly effective for predicting the molecular geometry and energy of organic molecules like thiazole (B1198619) derivatives. nih.gov DFT calculations are employed to find the lowest energy conformation of the molecule, known as the optimized geometry. This involves determining the most stable arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles.

For 2-(difluoromethyl)-5-phenyl-1,3-thiazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its three-dimensional structure. researchgate.netasianpubs.org The calculations would reveal the relative orientation of the phenyl and thiazole rings. Studies on similar phenyl-thiazole systems suggest that the two rings are nearly coplanar to maximize π-electron delocalization, though slight torsion is expected. nih.gov The difluoromethyl group's geometry at the C2 position would also be precisely determined.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C-S (thiazole) 1.72 - 1.77
C-N (thiazole) 1.31 - 1.38
C-C (inter-ring) 1.47 - 1.50
C-F (difluoromethyl) 1.35 - 1.38
**Bond Angles (°) **
C-S-C (thiazole) ~89.0
C-N=C (thiazole) ~115.0
S-C-N (thiazole) ~112.0
Dihedral Angle (°)
Phenyl-Thiazole 5.0 - 20.0

Note: These values are representative and derived from typical DFT calculations on similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, FMO analysis can pinpoint the regions most susceptible to nucleophilic and electrophilic attack. The HOMO is typically distributed over the electron-rich phenyl and thiazole rings, while the LUMO may be localized on the thiazole ring and the difluoromethyl group. researchgate.netmdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

Parameter Formula Predicted Value (eV) Interpretation
EHOMO - -6.5 Electron-donating ability
ELUMO - -1.2 Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 5.3 Chemical reactivity/stability
Ionization Potential (I) -EHOMO 6.5 Energy to remove an electron
Electron Affinity (A) -ELUMO 1.2 Energy released when adding an electron
Global Hardness (η) (I - A) / 2 2.65 Resistance to charge transfer
Electronegativity (χ) (I + A) / 2 3.85 Electron-attracting power
Electrophilicity Index (ω) χ² / (2η) 2.79 Propensity to accept electrons

Note: These are hypothetical values intended to illustrate the output of FMO analysis.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information about the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule like a protein. nih.gov

For this compound, MD simulations could be employed to understand its behavior in different solvents or to model its interaction with a specific biological target. For instance, if the compound is being investigated as a potential enzyme inhibitor, MD simulations can reveal how it binds to the active site of the enzyme, the stability of the resulting complex, and the key amino acid residues involved in the interaction. The simulation tracks the trajectory of the molecule, providing insights into conformational changes and the thermodynamic stability of its interactions, which are crucial for drug design and materials science. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.com The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. preprints.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-deficient. These areas are prone to nucleophilic attack. researchgate.net

Green Regions: Indicate neutral or zero potential.

In an MEP map of this compound, the most negative potential (red/yellow) is expected to be located around the electronegative nitrogen and sulfur atoms of the thiazole ring. irjweb.comajchem-a.com These sites represent the most likely points for interaction with protons or other electrophiles. The hydrogen atoms of the difluoromethyl group and the phenyl ring would likely show regions of positive potential (blue), indicating them as potential sites for nucleophilic interaction. ajchem-a.com

Reaction Mechanism Elucidation via Computational Modeling for Transformations of this compound

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com This allows for a theoretical prediction of the most favorable reaction mechanism.

For transformations involving this compound, such as electrophilic substitution on the phenyl ring or reactions involving the thiazole core, computational modeling can provide invaluable insights. For example, DFT calculations can be used to model the step-by-step process of a reaction, calculating the energies of all species involved. This helps in understanding regioselectivity and stereoselectivity, explaining why certain products are formed over others. researchgate.net Such studies can predict the feasibility of a proposed synthetic route or explain observed experimental outcomes.

Structure-Energy Relationship (SER) and Conformational Analysis of this compound Derivatives

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. researchgate.net Structure-Energy Relationship (SER) studies use computational methods to explore the relationship between a molecule's conformation and its potential energy. asianpubs.org

Applications of 2 Difluoromethyl 5 Phenyl 1,3 Thiazole As a Synthetic Building Block and Material Precursor

Utilization in the Synthesis of Complex Organic Molecules

The 1,3-thiazole ring is a fundamental structural motif in a wide array of biologically active compounds and pharmaceuticals. nih.govnih.gov Its presence in a molecule can confer a range of therapeutic properties. Consequently, functionalized thiazoles like 2-(difluoromethyl)-5-phenyl-1,3-thiazole serve as crucial intermediates in multi-step synthetic pathways aimed at producing novel organic molecules with potential applications in medicine and biology.

Role in Materials Science Research

The unique electronic and structural characteristics of the this compound scaffold make it an attractive candidate for research in materials science. Heterocyclic compounds, especially those containing aromatic and electron-withdrawing groups, are foundational to the development of advanced functional materials.

While specific research on polymers derived from this compound is not extensively documented, the potential for its use as a monomer is significant. The phenyl and thiazole (B1198619) groups can be functionalized with polymerizable moieties, allowing for their incorporation into the backbone or side chains of polymers. For instance, benzothiazole (B30560) derivatives have been used to create carrier polymers for drug delivery systems. researchgate.net The resulting materials could exhibit tailored thermal, mechanical, and electronic properties. The presence of the polar difluoromethyl group and the aromatic phenylthiazole system could lead to polymers with unique solubility, self-assembly behaviors, and charge-transport characteristics, making them suitable for applications in membranes, sensors, or electronic devices.

The development of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), often relies on molecules with carefully tuned photophysical and electronic properties. The this compound structure possesses features that are desirable for such applications. The conjugated system spanning the phenyl and thiazole rings can act as a chromophore, responsible for light absorption and emission. The electron-withdrawing nature of the difluoromethyl group can be used to modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This ability to tune electronic properties is critical for designing efficient OLED emitters, hosts, and charge-transport materials. By adjusting these energy levels, researchers can optimize charge injection, transport, and recombination within the device, leading to improved efficiency and stability. Multifunctional materials based on a single structural motif are highly sought after for simplifying OLED heterostructures. researchgate.net While direct application of this specific compound in OLEDs is an area for future research, related heterocyclic structures, such as those based on carbazole, have demonstrated significant promise as fluorescent emitters and host materials in OLEDs, achieving high external quantum efficiencies. researchgate.net

Agrochemical Research Applications of this compound Scaffolds

In the field of agrochemicals, the discovery of new active molecules with high efficacy and novel modes of action is crucial for sustainable agriculture. The difluoromethyl group (CF2H) is recognized as a key substituent in modern pesticide design, as it can moderately regulate a compound's properties to enhance biological activity. acs.org Thiazole-containing scaffolds have been successfully incorporated into a variety of pesticides, demonstrating a broad spectrum of activity.

Research has shown that combining a thiazole ring with a difluoromethyl group can lead to potent fungicides. These compounds often target essential fungal enzymes, such as succinate (B1194679) dehydrogenase. mdpi.com The phenyl group in the this compound structure can be further substituted to optimize activity against specific plant pathogens. Studies on related pyrazole-thiazole derivatives have demonstrated excellent in vitro activities against fungal pathogens like Rhizoctonia cerealis. acs.org

Compound ClassTarget Pathogen/PestKey Structural FeaturesReported Activity
Pyrazole-Thiazole DerivativesRhizoctonia cerealisPyrazole ring linked to a thiazole scaffoldExhibited better in vitro activity (EC50 = 5.11 mg/L) than commercial fungicides like fuxapyroxad. acs.org
PhenoxytrifluoromethylpyridinesVarious plant pathogens (e.g., Rhizoctonia solani)Trifluoromethylpyridine heterocycleShowed significant in vitro antifungal activity, with EC50 values indicating high potency. mdpi.com
2,5-disubstituted-1,3,4-thiadiazolesPhytophthora infestansThiadiazole ring with phenyl and furan (B31954) substituentsDisplayed excellent fungicidal activity against the late blight pathogen. nih.gov

Applications in Chemo-Sensors and Probes

Chemo-sensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions or anions. The thiazole scaffold is an excellent platform for designing such sensors due to the presence of nitrogen and sulfur atoms, which can act as effective binding sites for analytes. The conjugated phenyl-thiazole system can serve as a fluorophore, providing a detectable optical signal (e.g., a change in fluorescence intensity or color) upon binding. nih.gov

Derivatives of phenyl-thiazole and the related phenyl-thiadiazole have been developed as fluorescent probes for various metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Ni²⁺. nih.govmdpi.com The sensing mechanism often involves processes like excited-state intramolecular proton transfer (ESIPT) or chelation-enhanced fluorescence (CHEF). For instance, a phenylthiadiazole-based sensor was shown to selectively detect Al³⁺ and Zn²⁺ ions through distinct fluorescence responses at different excitation wavelengths. mdpi.com Similarly, other thiazole-based sensors have demonstrated high selectivity for fluoride (B91410) ions. kfupm.edu.sa The design of these sensors can be finely tuned by modifying the substituents on the aromatic rings to enhance selectivity and sensitivity for the target analyte. researchgate.net

Sensor ScaffoldTarget AnalyteSensing PrincipleDetection Limit
2-(2-hydroxybenzal)amino-5-phenyl-1,3,4-thiadiazoleAl³⁺ / Zn²⁺Differentiated fluorescence emission upon excitation at specific wavelengths. mdpi.com2.22 µM (Al³⁺), 16.2 µM (Zn²⁺) mdpi.com
Biphenyl-based BenzothiazoleZn²⁺ / Cu²⁺ / Ni²⁺Ratiometric and turn-on fluorescence for Zn²⁺; colorimetric response for all three. nih.gov0.25 ppm (Zn²⁺) nih.gov
2-(2′-hydroxyphenyl)-4-phenylthiazoleFluoride (F⁻)Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). kfupm.edu.saNot specified.
Benzo[d]thiazole DerivativeAl³⁺Selective fluorescence enhancement. nih.gov24 nM nih.gov

Mechanistic Studies of Biological Interactions Involving 2 Difluoromethyl 5 Phenyl 1,3 Thiazole and Its Analogs

In Vitro Studies of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole's Interaction with Biological Macromolecules

In vitro methodologies are fundamental to elucidating the mechanisms of action for novel chemical entities. For analogs of this compound, these studies have been crucial in identifying specific molecular targets and cellular consequences of these interactions.

Phenyl-thiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Tubulin Polymerization: A significant mechanism for the anticancer activity of some thiazole (B1198619) derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Certain 2,4-disubstituted thiazole derivatives have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. acs.org For instance, a novel series of 2,4-disubstituted thiazoles containing a 4-(3,4,5-trimethoxyphenyl) moiety was evaluated, with some compounds showing superior cytotoxic activity against several human cancer cell lines compared to the reference drug Combretastatin A-4 (CA-4). acs.org Molecular docking studies confirmed that these compounds bind effectively to the colchicine (B1669291) binding site of tubulin. acs.orgnih.gov

Cyclooxygenase (COX) Inhibition: The COX-1 and COX-2 enzymes are key mediators of inflammation and are also implicated in carcinogenesis. A series of newly synthesized thiazole carboxamide derivatives were evaluated for their ability to inhibit these enzymes. The results showed that several compounds were potent inhibitors of both COX-1 and COX-2, with IC50 values in the sub-micromolar range. acs.org

β-ketoacyl-(acyl-carrier-protein)synthase III (FabH): As part of the search for novel antimicrobial agents with new mechanisms of action, FabH has been identified as a critical enzyme in bacterial fatty acid biosynthesis. nih.gov This enzyme is responsible for the initial condensation reaction in the fatty acid synthesis pathway, making it an attractive target. Thiazole-containing compounds have been investigated as potential FabH inhibitors, representing a promising avenue for developing antibiotics that can overcome existing resistance mechanisms. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important targets in the management of neurodegenerative diseases like Alzheimer's. Research has shown that certain 2-phenylthiazole (B155284) derivatives can act as dual-binding site inhibitors of AChE, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). researchgate.net One derivative, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, exhibited potent BuChE inhibition with an IC50 value of 1.03 µM and significant AChE inhibition with an IC50 of 8.86 µM. researchgate.net

Table 1: Enzyme Inhibition by Phenyl-Thiazole Analogs
Compound ClassTarget EnzymeKey DerivativeIC50 ValueSource(s)
2,4-Disubstituted ThiazolesTubulin PolymerizationCompound 8 (hydrazinyl-thiazole)3.35 µM (vs. HepG2) nih.gov
Thiazole CarboxamidesCOX-1Compound 2b 0.239 µM acs.org
Thiazole CarboxamidesCOX-2Compound 2b 0.191 µM acs.org
2-Phenylthiazole DerivativesAcetylcholinesterase (AChE)Compound 6d 8.86 µM researchgate.net
2-Phenylthiazole DerivativesButyrylcholinesterase (BuChE)Compound 6d 1.03 µM researchgate.net

The biological activity of thiazole derivatives is often mediated by their direct binding to specific cellular receptors. Molecular docking and binding assays have revealed high-affinity interactions with several pharmacologically relevant receptors.

Sigma-1 (σ1) Receptors: These receptors are implicated in a variety of neurological functions and diseases. A large set of 2,5-disubstituted thiazole derivatives were synthesized and analyzed for their σ1 affinity. The most promising candidates, such as 2-(1-benzyl-4-ethoxypiperidin-4-yl)-5-(pyridin-3-yl)thiazole, displayed low-nanomolar σ1 affinity (Ki = 1.3 nM) and very high selectivity (>1500-fold) over the σ2 subtype. nih.gov

Adenosine (B11128) A3 Receptors: Adenosine receptors are G-protein coupled receptors that regulate numerous physiological functions. Derivatives of 4-(4-methoxyphenyl)-2-aminothiazole have been evaluated as selective antagonists for the human adenosine A3 receptor. The most potent compound in this class, N-[3-(4-methoxy-phenyl)- nih.govnih.govglobethesis.comthiadiazol-5-yl]-acetamide, exhibited a Ki value of 0.79 nM, demonstrating high affinity and selectivity. nih.gov Molecular modeling suggests that specific hydrogen bonds between the thiazole/thiadiazole core and the receptor's binding pocket are crucial for this high-affinity interaction. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key tyrosine kinase receptor involved in angiogenesis, a critical process for tumor growth and metastasis. A synthesized thiazole derivative, compound 4c , was found to be a potent inhibitor of VEGFR-2 with an IC50 value of 0.15 µM, comparable to the standard drug Sorafenib. mdpi.com

AMPA Receptors (AMPARs): These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system. A series of thiazole-carboxamide derivatives were found to act as potent negative allosteric modulators of AMPAR function. One compound, TC-2, which features a thiazole-4-carboxamide (B1297466) core, effectively inhibited AMPAR-mediated currents and enhanced deactivation rates, suggesting potential as a neuroprotective agent. mdpi.com

Table 2: Receptor Binding Affinity of Phenyl-Thiazole Analogs
Compound ClassTarget ReceptorKey DerivativeBinding Affinity (Ki / IC50)Source(s)
2,5-Disubstituted ThiazolesSigma-1 (σ1)Compound 33c 1.3 nM (Ki) nih.gov
Aminothiadiazole DerivativesAdenosine A3Compound 39 0.79 nM (Ki) nih.gov
2-Hydrazinyl-thiazolonesVEGFR-2Compound 4c 0.15 µM (IC50) mdpi.com
Thiazole-CarboxamidesAMPA ReceptorsCompound TC-2 Potent Inhibitor mdpi.com

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. Their amphiphilic nature, combining hydrophobic and hydrophilic components, is thought to facilitate their penetration of microbial cell membranes. mdpi.com

The antibacterial activity of these compounds is often more pronounced against Gram-positive strains. researchgate.net For example, one study found that a 2-phenylamino-thiazole derivative showed a high growth inhibitory effect, with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria and 7.81 µg/mL against Candida strains. researchgate.net Another study of second-generation phenylthiazole antibiotics, designed to improve pharmacokinetic properties, identified a hydrazide-containing analog as the most potent against methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Proposed mechanisms for their antimicrobial action include the inhibition of essential metabolic pathways, such as fatty acid synthesis via the targeting of the FabH enzyme, and potential disruption of cell membrane integrity. nih.govmdpi.com

Table 3: Antimicrobial Activity of Phenyl-Thiazole Analogs
Compound ClassOrganism(s)Key DerivativeMIC ValueSource(s)
2-Phenylamino-thiazoleGram-positive bacteriaCompound 3e 31.25 µg/mL researchgate.net
2-Phenylamino-thiazoleCandida strainsCompound 3e 7.81 µg/mL researchgate.net
2-Hydrazinyl-thiazolesCandida albicansCompound 7e 3.9 µg/mL nih.gov
2-Hydrazinyl-thiazolesCandida albicansCompounds 7a, 7b, 7c 3.9 µg/mL mdpi.com

The anticancer properties of phenyl-thiazole derivatives are well-documented, with activities demonstrated against a wide range of human cancer cell lines, including breast (MCF-7, T47D), liver (HepG2), and colon (HT-29, Caco-2). mdpi.comnih.gov The mechanisms underlying this cytotoxicity are multifaceted.

One primary mechanism is the induction of apoptosis. Studies have shown that phenylthiazole derivatives can trigger the intrinsic pathway of apoptosis, characterized by mitochondrial depolarization and the activation of caspase-3. researchgate.netnih.gov Transcriptome analysis of tumor cells treated with a 2-phenylthiazole derivative revealed interference with the Ras and VEGF signaling pathways, both of which are critical for tumor cell proliferation, migration, and survival. globethesis.com

Furthermore, the anticancer effects are often linked to the inhibition of specific molecular targets as discussed previously, such as tubulin polymerization and the activity of protein kinases like VEGFR-2. acs.orgmdpi.com For example, compound 4c , a thiazole derivative, showed potent cytotoxicity against MCF-7 (IC50 = 2.57 µM) and HepG2 (IC50 = 7.26 µM) cell lines, which correlated with its strong inhibition of VEGFR-2. mdpi.com

Table 4: Anticancer Activity of Phenyl-Thiazole Analogs
Compound ClassCell LineKey DerivativeIC50 ValueSource(s)
2-Hydrazinyl-thiazolonesMCF-7 (Breast)Compound 4c 2.57 µM mdpi.com
2-Hydrazinyl-thiazolonesHepG2 (Liver)Compound 4c 7.26 µM mdpi.com
2-Phenylthiazole-4-carboxamidesHT-29 (Colon)3-fluoro analog< 10 µg/mL nih.gov
2-Amino-4-phenylthiazolesHT29 (Colon)Compound 5b 2.01 µM dntb.gov.ua
Hydrazinyl-thiazoleHepG2 (Liver)Compound 8 3.35 µM nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

SAR studies are vital for optimizing lead compounds into potent and selective drug candidates. For phenyl-thiazole derivatives, these studies have elucidated the roles of various substituents on the phenyl and thiazole rings in modulating biological activity.

For anticancer activity, substitutions on the arylacetamido group attached to the 2-phenylthiazole core have been explored. It was found that a methoxy (B1213986) group at the 4-position of the phenyl ring improved activity against Caco-2 colon cancer cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cells. nih.gov Additionally, a 3-fluoro analog showed a good cytotoxic profile against all tested cell lines. nih.gov

In the context of antimicrobial agents, SAR studies on 2-phenylamino-thiazole derivatives revealed that antibacterial activity was more pronounced against Gram-positive strains. researchgate.net For anti-Candida activity, 2-hydrazinyl-1,3-thiazole derivatives proved to be superior to analogs lacking the C2-hydrazone linkage. nih.gov

Regarding receptor binding, studies on adenosine A3 receptor antagonists showed that a methoxy group at the 4-position of the phenyl ring, combined with N-acetyl or propionyl substitutions on the aminothiazole template, greatly increased binding affinity and selectivity. nih.gov

The synthesis of diverse libraries of thiazole derivatives is essential for conducting thorough SAR and mechanistic studies. The Hantzsch thiazole synthesis is a cornerstone method, typically involving the condensation reaction of a thioamide with an α-halocarbonyl compound. nih.govresearchgate.net This versatile reaction allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR studies are instrumental in predicting the biological potency of novel derivatives and elucidating the structural features essential for their activity. imist.maresearchgate.net These models help in optimizing lead compounds by identifying which molecular properties should be modified to enhance efficacy. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, geometric, and physicochemical properties. researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN) are then employed to build a predictive model that links these descriptors to the observed biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). imist.malaccei.org

For thiazole derivatives, studies have shown that descriptors related to molecular refractivity (MR), partition coefficient (LogP), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can be crucial in determining their activity. researchgate.net The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their robustness and reliability. imist.ma A Williams plot is often used to identify outliers and assess the model's applicability domain. researchgate.net The ultimate goal is to guide the synthesis of new analogs with improved biological profiles, thereby reducing the time and cost associated with traditional drug discovery methods. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Thiazole Analogs

Descriptor Description Potential Impact on Activity
LogP Octanol-water partition coefficient Indicates the hydrophobicity of the molecule, affecting membrane permeability and target engagement.
MR Molar Refractivity Relates to the volume of the molecule and its polarizability, influencing binding interactions.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Reflects the molecule's ability to accept electrons, which can be critical for certain binding mechanisms.
Topological Surface Area (TPSA) Sum of surfaces of polar atoms Influences hydrogen bonding capacity and cell penetration.
Dipole Moment Measure of molecular polarity Affects long-range interactions with the biological target.

Cellular Target Identification and Pathway Modulation by this compound

Identifying the specific cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. For this compound, this process involves a combination of experimental and computational approaches to pinpoint the proteins and pathways it modulates.

Once a significant phenotypic effect is confirmed, follow-up mechanistic studies are initiated to deconstruct the molecular events leading to this outcome. Techniques like photoaffinity labeling (PAL) can be employed, where a photoreactive version of the compound is used to covalently bind to its target protein(s) within live cells upon UV irradiation. nih.gov Subsequent isolation and identification of the labeled proteins via mass spectrometry can reveal the direct binding partners. nih.gov Further validation is then performed to confirm that modulation of the identified target is indeed responsible for the observed cellular phenotype. nih.gov

Proteomic and metabolomic profiling are powerful "omics" technologies that provide a global snapshot of the changes occurring within a cell upon treatment with a compound. mdpi.com These approaches are used to understand the broader cellular response to this compound, revealing which pathways are perturbed and offering clues to its mechanism of action. nih.gov

Proteomics involves the large-scale analysis of the entire protein complement (the proteome) of a cell or tissue. mdpi.com Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can quantify changes in the expression levels of thousands of proteins after exposure to the compound. nih.govnih.gov This can highlight the upregulation or downregulation of specific proteins and pathways, such as those involved in cell signaling, metabolism, or stress responses, providing insights into the compound's effects. plos.org

Metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological system. mdpi.com By profiling the metabolome, researchers can identify alterations in metabolic pathways caused by the compound. For example, a significant change in the levels of lipids, amino acids, or energy metabolites could indicate that the compound's target is an enzyme or a protein that regulates a key metabolic process. plos.org

Integrated analysis of both proteomic and metabolomic data can provide a more complete understanding of the compound's impact, linking changes in protein expression to functional alterations in cellular metabolism and signaling. nih.govnih.gov

Table 2: Illustrative Data from a Hypothetical Proteomic/Metabolomic Study

Molecule Type Molecule Name Fold Change Associated Pathway
Protein Caspase-3 +4.3 Apoptosis
Protein Akt (phosphorylated) -2.8 PI3K/Akt Signaling
Protein mTOR (phosphorylated) -3.1 Cell Growth & Proliferation
Metabolite Hypoxanthine +2.5 Purine Metabolism
Metabolite Palmitoylethanolamide -1.9 Fatty Acid Metabolism

Ligand Design and Rational Drug Discovery Concepts (Mechanistic Focus)

The design of novel ligands based on the this compound scaffold is guided by rational drug discovery principles, which leverage a mechanistic understanding of the ligand-target interaction to create more potent and selective molecules. biointerfaceresearch.com The thiazole ring serves as a versatile core structure that can be chemically modified to optimize interactions with a specific biological target. mdpi.com

This process is iterative, involving cycles of computational modeling, chemical synthesis, and biological testing. Structure-based drug design is a key component, where the three-dimensional structure of the target protein is used to design molecules that fit precisely into the binding site. biointerfaceresearch.com The difluoromethyl group, for instance, can act as a bioisostere for a hydroxyl or thiol group, potentially forming unique hydrogen bonds or metabolic blocks, while the phenyl group can be substituted to explore hydrophobic pockets within the target's active site.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com For this compound and its analogs, docking studies are essential for visualizing potential binding modes and understanding the intermolecular forces that stabilize the ligand-receptor complex. nih.govmdpi.com

The process begins with the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB). nih.gov The ligand is then computationally placed into the active site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. biointerfaceresearch.comwjarr.com

The analysis of the resulting docked poses reveals crucial details about the binding mode, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein. biointerfaceresearch.com

Hydrophobic Interactions: Engagement of nonpolar regions of the ligand, like the phenyl ring, with hydrophobic pockets in the protein. biointerfaceresearch.com

Pi-Pi Stacking: Interactions between aromatic rings on the ligand and protein.

Van der Waals Forces: General non-specific attractive or repulsive forces. nih.gov

This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications enhance or diminish activity and guiding the design of new analogs with improved binding affinity and selectivity. nih.govresearchgate.net

Table 3: Representative Molecular Docking Results for Thiazole Analogs

Compound ID Target Protein Docking Score (kcal/mol) Key Interacting Residues Predominant Interaction Type
Analog 1 Kinase A -9.8 MET319, LYS123 Hydrogen Bonding
Analog 2 Protease B -8.5 PHE88, TRP101 Hydrophobic, Pi-Pi Stacking
Analog 3 Kinase A -7.2 VAL210, ILE150 Van der Waals
Analog 4 Dehydrogenase C -9.1 SER45, ASN112 Hydrogen Bonding

Co-crystallization and Structural Biology Studies of this compound-Target Complexes

While molecular docking provides a valuable predictive model of ligand binding, the definitive method for elucidating the precise interaction between a ligand and its target is through structural biology techniques, primarily X-ray crystallography. nih.gov Co-crystallization involves forming a crystal of the target protein while it is in a complex with the ligand, in this case, this compound or one of its potent analogs.

Solving the X-ray crystal structure of this co-complex provides a high-resolution, three-dimensional map of the atoms of both the protein and the bound ligand. nih.gov This experimental data offers unambiguous proof of the binding mode, confirming the orientation of the ligand in the active site and detailing the exact distances and geometries of all intermolecular interactions. This level of detail is crucial for:

Validating Docking Poses: Confirming or refuting the binding modes predicted by computational models.

Understanding Selectivity: Revealing subtle differences in how a ligand binds to its intended target versus off-target proteins.

Identifying Key Water Molecules: Locating structurally important water molecules that may mediate interactions between the ligand and the protein.

Driving Structure-Based Drug Design: Providing a precise blueprint for designing next-generation inhibitors with optimized interactions, leading to enhanced potency and improved pharmacological properties. mdpi.com

Although obtaining high-quality co-crystal structures can be challenging, the unparalleled mechanistic insight they provide makes them a cornerstone of modern rational drug discovery. mdpi.com

Advanced Analytical Methodologies for the Study of 2 Difluoromethyl 5 Phenyl 1,3 Thiazole in Complex Research Matrices

Chromatographic Techniques for Separation and Purification from Reaction Mixtures

The isolation of 2-(difluoromethyl)-5-phenyl-1,3-thiazole from crude reaction mixtures is a critical step to ensure the purity of the final compound for subsequent studies and applications. Chromatographic techniques are the primary methods employed for this purpose, leveraging the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography is a fundamental technique for the purification of thiazole (B1198619) derivatives. mdpi.com Typically, silica (B1680970) gel is used as the stationary phase due to its polarity and effectiveness in separating moderately polar organic compounds. The selection of the mobile phase (eluent) is critical for achieving optimal separation. A solvent system of ethyl acetate (B1210297) and petroleum ether is often effective, where the polarity is fine-tuned by adjusting the ratio of the two solvents to control the elution of the target compound while retaining impurities. mdpi.com

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis reaction in real-time and for determining the appropriate solvent system for column chromatography. nih.govresearchgate.net By spotting the reaction mixture on a silica-coated plate and developing it in a suitable solvent system, the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light. The retention factor (Rƒ) value helps in identifying the components and optimizing the separation conditions. mdpi.com

For separations requiring higher resolution and efficiency, High-Performance Liquid Chromatography (HPLC) can be employed. This technique uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to superior separation capabilities compared to standard column chromatography. Both normal-phase and reverse-phase HPLC can be adapted for the purification of thiazole derivatives, depending on the polarity of the target compound and its impurities.

Table 1: Typical Chromatographic Systems for Thiazole Derivative Purification

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Application
Thin-Layer Chromatography (TLC)Silica Gel GPetroleum Ether : Benzene (1:3)Reaction monitoring, solvent system screening
Column ChromatographySilica GelEthyl Acetate / Petroleum Ether (e.g., 1:10)Preparative purification from reaction mixture
High-Performance Liquid Chromatography (HPLC)C18 (Reverse-Phase)Acetonitrile / Water GradientHigh-purity analytical separation and purification

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring of this compound Transformations

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound and for tracking its transformations, such as metabolic changes or reaction progress. mdpi.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.govkobv.de

In the context of reaction monitoring, HRMS can confirm the successful synthesis of the target compound by matching its measured exact mass to the calculated theoretical mass. It is also invaluable for identifying intermediates and by-products.

For metabolite identification, biological samples (e.g., from human hepatocyte incubations) can be analyzed to detect novel metabolites. nih.gov Common metabolic transformations include oxidation (hydroxylation), reduction, hydrolysis, and conjugation with endogenous molecules like glucuronic acid or sulfate. nih.gov HRMS can identify these metabolites by detecting their unique and highly accurate mass-to-charge (m/z) ratios. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further help to elucidate the specific site of metabolic modification on the molecule. mdpi.com

Table 2: Application of HRMS in Detecting Potential Metabolic Transformations

Metabolic ReactionChemical ChangeChange in Exact Mass (Da)Notes
HydroxylationAddition of -OH group+15.9949Common Phase I metabolic reaction, e.g., on the phenyl ring.
GlucuronidationAddition of C₆H₈O₆+176.0321Phase II conjugation reaction, typically on a hydroxylated metabolite.
Dihydrodiol formationAddition of two -OH groups+33.9898Metabolic oxidation of the aromatic phenyl ring.
Oxidative DefluorinationReplacement of -F with -OH-1.9981A potential metabolic pathway for the difluoromethyl group.

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies involving this compound

In situ spectroscopic techniques are vital for gaining a deep mechanistic understanding of the chemical reactions that form this compound. By monitoring the reaction as it occurs, researchers can identify transient intermediates, determine reaction kinetics, and optimize process conditions without the need for offline sampling and analysis. analytik.newsresearchgate.net

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using compact benchtop or flow NMR systems, is a powerful method for monitoring homogeneous reactions. analytik.news For a typical Hantzsch thiazole synthesis, this technique allows for the quantitative tracking of reactant consumption and product formation by integrating the characteristic peaks in the ¹H NMR spectrum over time. magritek.com

Table 3: Hypothetical Real-time NMR Monitoring of Thiazole Synthesis

Reaction TimeRelative Integral (Reactant A)Relative Integral (Reactant B)Relative Integral (Product)
0 min1.001.000.00
30 min0.650.680.35
60 min0.300.320.70
120 min0.050.060.95

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides real-time information about the chemical bonds within a reacting system. These techniques are highly sensitive to changes in functional groups, making them ideal for monitoring the dynamics of bond formation and cleavage during the synthesis of this compound. researchgate.netresearchgate.net

For instance, in a Hantzsch synthesis, the disappearance of the characteristic C=O stretching vibration from an α-haloketone reactant and the emergence of the C=N and C=C stretching vibrations of the newly formed thiazole ring can be tracked in situ. semanticscholar.org Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region, while C=C stretching in the aromatic rings gives rise to bands between 1650-1430 cm⁻¹. semanticscholar.orgvscht.cz The C-S bond stretching within the thiazole ring is also a key indicator of product formation, typically observed in the fingerprint region of the spectrum. scialert.netresearchgate.net By monitoring the intensity changes of these specific bands, one can directly observe the transformation of reactants into the final thiazole product.

Table 4: Key Vibrational Frequencies for Monitoring Thiazole Synthesis

Functional Group / BondVibrational ModeTypical Wavenumber (cm⁻¹)Significance in Reaction Monitoring
Carbonyl (Ketone Reactant)C=O Stretch1725 - 1705Disappearance indicates consumption of α-haloketone.
Thioamide (Reactant)C=S Stretch1250 - 1020Disappearance indicates consumption of thioamide.
Thiazole RingC=N Stretch1660 - 1630Appearance confirms formation of the thiazole heterocycle.
Thiazole & Phenyl RingsC=C Stretch1650 - 1430Appearance and changes indicate formation of the aromatic system.
Thiazole RingC-S Stretch780 - 510Appearance confirms the incorporation of sulfur into the ring.
Difluoromethyl GroupC-F Stretch1100 - 1000Stable band, used as an internal reference for the molecule.

Future Research Directions and Unexplored Avenues for 2 Difluoromethyl 5 Phenyl 1,3 Thiazole

Development of Novel Synthetic Methodologies and Cascade Reactions for Complex 2-(Difluoromethyl)-5-phenyl-1,3-thiazole Structures

Future synthetic research should move beyond traditional linear syntheses towards more efficient and elegant strategies for constructing complex molecules based on the this compound core. A key area of focus will be the development of domino, cascade, and multicomponent reactions. nih.govbenthamdirect.com These approaches offer significant advantages, including reduced step counts, minimal purification requirements, and lower solvent consumption, aligning with the principles of green chemistry.

Methodologies like the palladium-catalyzed cascade reactions for synthesizing 2,4-disubstituted thiazoles could be adapted for difluoromethylated precursors. nih.gov Similarly, domino protocols that form the thiazole (B1198619) ring through a sequence of reactions, such as SN2 substitution followed by intramolecular Michael addition, could provide rapid access to novel analogues. researchgate.netrsc.org The exploration of innovative solvents and promoters, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can activate substrates through strong hydrogen bonding, may facilitate these complex transformations. nih.govrsc.org

Future synthetic targets could include polycyclic structures where the this compound moiety is fused with other heterocyclic systems, or molecules bearing multiple stereocenters, which could be accessed via asymmetric catalytic methods.

Table 1: Potential Cascade Reactions for Synthesis of Complex Thiazole Derivatives

Reaction Type Key Features Potential Application for Target Scaffold
Palladium-Catalyzed Domino Reaction Ligand-free conditions, C-C bond formation. nih.gov Synthesis of analogues with diverse aryl or alkyl groups at the 4-position of the thiazole ring.
Michael Addition/Cyclization Cascade Forms thiazoline (B8809763) intermediates that can be converted to thiazoles. researchgate.netrsc.org Rapid construction of the core thiazole ring from readily available starting materials.

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. benthamdirect.com | Efficient generation of a library of derivatives with varied substituents on the phenyl and thiazole rings. |

Expanding the Scope of Reactivity and Functionalization of this compound for Diverse Applications

A deeper understanding and expansion of the reactivity of the this compound scaffold is crucial for creating diverse derivatives for various applications. Future work should focus on the selective functionalization of three key regions: the thiazole ring, the pendant phenyl group, and the difluoromethyl moiety.

Late-stage functionalization via C-H activation is a powerful tool that could be applied to introduce new substituents at the C-4 position of the thiazole ring or at various positions on the phenyl ring. rsc.org This would allow for the rapid diversification of lead compounds without the need for de novo synthesis. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, represent another powerful avenue for modifying the scaffold. numberanalytics.com

The reactivity of the difluoromethyl group itself remains an area ripe for exploration. While often considered a stable bioisostere, its acidic C-H bond could potentially be exploited for further functionalization. cas.cn Research into the selective activation of this group could lead to the synthesis of novel derivatives with unique electronic and steric properties.

Exploration of New Application Domains for this compound Scaffolds Beyond Current Focus

While thiazole derivatives are well-known for their pharmacological properties, the specific application domains for this compound are not yet fully explored. Future research should systematically investigate its potential in medicinal chemistry, agrochemistry, and materials science.

In medicinal chemistry, building on the known anticancer, antibacterial, and antifungal activities of phenylthiazole derivatives, research could target specific enzymes or cellular pathways. nih.govarakmu.ac.irmdpi.com For instance, derivatives could be designed as specific kinase inhibitors or as agents to combat drug-resistant microbial strains. researchgate.netnih.gov The difluoromethyl group, acting as a lipophilic hydrogen bond donor, could be key to achieving high potency and selectivity. cas.cn

In the field of agrochemicals, the scaffold could be developed into novel fungicides or bactericides for crop protection, an area where phenylthiazoles have already shown promise. nih.gov In materials science, the electronic properties of the thiazole ring suggest potential applications in organic electronics, such as in the development of organic semiconductors or efficient solar cells, an area where thiazole-based materials have received attention. rsc.org

Table 2: Potential Application Areas for this compound Derivatives

Domain Specific Application Rationale
Medicinal Chemistry Kinase Inhibitors, Antimicrobial Agents Thiazole is a "privileged" scaffold in drug discovery; the CF2H group can enhance binding and metabolic stability. researchgate.netnih.govmdpi.com
Agrochemistry Fungicides, Bactericides Phenylthiazole structures have demonstrated potent activity against plant pathogens. nih.gov

| Materials Science | Organic Semiconductors, Solar Cells | Thiazole-based systems possess favorable electronic properties for use in organic electronics. rsc.org |

Advanced Computational Approaches for Predictive Modeling of this compound Behavior and Interactions

To accelerate the discovery and optimization process, advanced computational modeling should be integrated into all aspects of research on this compound. Molecular docking and modeling simulations can provide crucial insights into the binding modes of these derivatives with biological targets, such as enzymes or receptors, thereby guiding the rational design of more potent and selective compounds. nih.govnih.gov

Quantum mechanics (QM) calculations can be employed to predict the reactivity of different positions on the molecule, aiding in the design of synthetic routes and functionalization strategies. Molecular dynamics (MD) simulations can model the behavior of the compound in complex biological environments, providing information on its conformational flexibility and interactions with solvent and biomolecules.

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help to identify the key structural features that correlate with desired biological activities or physical properties. nih.gov This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, making the research process more efficient and cost-effective.

Synergistic Research with Other Disciplines for Broadening the Impact of this compound

Maximizing the impact of research on this compound will require synergistic collaborations across multiple scientific disciplines.

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists is essential to design, synthesize, and evaluate novel derivatives as potential therapeutic agents. This includes screening against various cell lines and pathogens and elucidating mechanisms of action. nih.govresearchgate.net

Computational Chemistry and Experimental Chemistry: A strong feedback loop between computational modelers and experimental chemists will be crucial. Predictions from computational studies can guide synthetic efforts, while experimental results can be used to refine and validate the computational models. nih.gov

Materials Science and Engineering: Partnerships with materials scientists will be necessary to explore applications in organic electronics. This would involve synthesizing tailored derivatives and characterizing their electronic and physical properties in devices.

Agrochemistry and Plant Pathology: To develop new crop protection agents, chemists will need to work with plant pathologists to test the efficacy of new compounds against relevant plant diseases. nih.gov

By fostering these interdisciplinary collaborations, the scientific community can ensure that the fundamental chemical research on this compound is effectively translated into practical applications with broad societal impact.

Q & A

What are the common synthetic routes for introducing the difluoromethyl group into the 1,3-thiazole ring system, and how are the products characterized?

Level: Basic
Answer:
The difluoromethyl group is typically introduced via nucleophilic substitution or condensation reactions using fluorinated precursors. For example, coupling reactions involving fluorinated aldehydes or ketones with thioamides under acidic or basic conditions can yield the thiazole core. Characterization relies on spectroscopic methods:

  • 1H/13C NMR to confirm the presence of the difluoromethyl (-CF2H) group (δ ~5.5–6.5 ppm for 1H; δ ~110–120 ppm for 13C).
  • IR spectroscopy to identify C-F stretching vibrations (~1100–1250 cm⁻¹).
  • Elemental analysis to validate purity and stoichiometry .

How does the presence of the difluoromethyl group influence the physicochemical properties and binding interactions of 2-(difluoromethyl)-5-phenyl-1,3-thiazole?

Level: Advanced
Answer:
The difluoromethyl group enhances metabolic stability and bioavailability by:

  • Reducing basicity of adjacent amines via electron-withdrawing effects, improving membrane permeability.
  • Strengthening hydrophobic interactions in target binding pockets.
  • Modulating conformational dynamics through stereoelectronic effects, as shown in docking studies with proteins like α-glucosidase (PDB: 1XSI). Comparative analyses with non-fluorinated analogs reveal ~30% higher binding affinity due to fluorine-mediated van der Waals contacts .

What spectroscopic and crystallographic techniques are employed to confirm the structure and purity of this compound derivatives?

Level: Basic
Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C-F: ~1.33–1.37 Å) and dihedral angles between the thiazole and phenyl rings. Crystal packing often reveals C-H···F/S interactions .
  • High-resolution mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ for C10H8F2NS: calculated 228.0398, observed 228.0395).
  • HPLC-PDA: Ensures >95% purity by monitoring UV absorption at λ ~254 nm .

How can molecular docking studies be utilized to predict the biological activity of this compound derivatives?

Level: Advanced
Answer:

  • Software: AutoDock Vina or Schrödinger Suite is used to simulate ligand-protein interactions. Parameters include a grid box centered on the active site (e.g., 20 ų) and Lamarckian genetic algorithms for conformational sampling.
  • Key metrics: Binding energy (ΔG ≤ -8 kcal/mol suggests high affinity) and hydrogen-bonding patterns (e.g., with catalytic residues like Asp214 in α-glucosidase).
  • Validation: Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) and correlate with in vitro IC50 values .

What are the current challenges in optimizing the synthetic yield of this compound, and what strategies are proposed to address them?

Level: Advanced
Answer:

  • Challenges: Low yields (~40–50%) due to side reactions (e.g., over-fluorination) and sensitivity of the difluoromethyl group to hydrolysis.
  • Solutions:
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 h) and improve selectivity.
    • Employ flow chemistry for precise control of stoichiometry and temperature.
    • Optimize solvent systems (e.g., DMF:H2O 4:1) to stabilize intermediates .

What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

Level: Advanced
Answer:

  • Phenyl-substituted analogs: Replacing the 5-phenyl group with 4-fluorophenyl increases lipophilicity (logP +0.5) and antimicrobial activity (MIC ~8 µg/mL vs. Staphylococcus aureus).
  • Heterocyclic replacements: Substituting thiazole with 1,2,4-triazole reduces cytotoxicity (IC50 > 100 µM in HEK293 cells) but lowers potency.
  • Data sources: Comparative IC50 tables and 3D-QSAR models highlight the critical role of the difluoromethyl group in activity .

How does the electronic nature of the difluoromethyl group affect the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Answer:
The -CF2H group:

  • Activates the thiazole ring for electrophilic substitution at the 4-position due to electron withdrawal.
  • Retards SNAr reactions at the 2-position by destabilizing the Meisenheimer intermediate.
  • Computational evidence: DFT calculations (B3LYP/6-31G*) show a 15% higher LUMO energy at C4 compared to non-fluorinated analogs, favoring attack by soft nucleophiles (e.g., thiols) .

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